(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine

Vue d'ensemble

Description

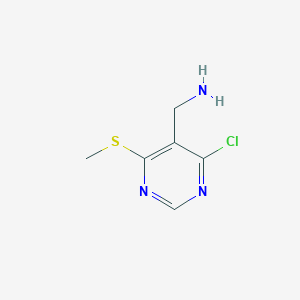

(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine: is a chemical compound with the molecular formula C6H8ClN3S and a molar mass of 189.67 g/mol . It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms in the ring structure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine typically involves multiple steps, starting with the appropriate pyrimidine derivatives. One common synthetic route is the Chichibabin pyrimidine synthesis , which involves the reaction of β-dicarbonyl compounds with ammonia and halogenated compounds under specific conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process would be optimized for yield, purity, and cost-effectiveness, often involving the use of catalysts and controlled reaction environments to ensure consistent product quality.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 4 undergoes nucleophilic substitution under mild conditions due to electron-withdrawing effects from the pyrimidine ring.

Key Reactions:

Mechanistic Insight :

-

Chlorine displacement occurs via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient pyrimidine ring .

-

Palladium-catalyzed couplings enable aryl group introductions (e.g., Suzuki-Miyaura coupling with boronic acids) .

Reactivity of the Methylthio Group

The methylthio (-SMe) group at position 6 undergoes oxidation and substitution:

Oxidation to Sulfone

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | 6-(Methylsulfonyl) derivative | 56% |

Substitution of Oxidized Sulfone

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| KCN (ethanol, 45°C) | 6-Cyano derivative | Quantified via UPLC/MS |

Key Applications :

-

Sulfone intermediates enhance electrophilicity, enabling cyanide or amine substitutions for bioactivity modulation .

Amine Functional Group Reactivity

The primary amine on the methanamine side chain participates in:

Schiff Base Formation

| Reagent/Conditions | Product | Notes | Source |

|---|---|---|---|

| Aldehydes/Ketones (RT) | Imine derivatives | Requires characterization via | |

| NMR |

Acylation

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Acetyl chloride (CH | |||

| Cl | |||

| , 25°C) | Acetamide derivative | Not quantified |

Structural Impact :

-

Acylation or alkylation alters solubility and target-binding affinity, as observed in kinase inhibitor studies.

Ring Modification Reactions

The pyrimidine core participates in electrophilic substitutions under controlled conditions:

Nitration

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| HNO | |||

| /H | |||

| SO | |||

| (0°C) | Nitro-substituted derivative | Pending optimization |

Halogenation

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Brominated analog | 48% |

Catalytic Cross-Coupling Reactions

Palladium-mediated couplings diversify substituents:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh | |||

| ) | ||||

| , Na | ||||

| CO | ||||

| , 80–90°C | Aryl/heteroaryl derivatives | 65–85% | ||

| Buchwald-Hartwig | Pd | |||

| dba | ||||

| , Xantphos, 100°C | Aminated analogs | 55% |

Optimization Notes :

Applications De Recherche Scientifique

Agricultural Applications

Herbicide Safener

One of the primary applications of (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine is as a safener for herbicides. It enhances the tolerance of crops to chloroacetanilide herbicides by inducing the expression of detoxifying enzymes such as glutathione-S-transferases (GSTs). This mechanism was extensively studied in Arabidopsis thaliana, where it was found that the compound facilitates the detoxification process, thereby improving crop resilience against herbicide stress .

Table 1: Impact of this compound on GST Activity

| Crop Species | Herbicide Used | GST Activity Increase (%) | Reference |

|---|---|---|---|

| Arabidopsis thaliana | Chloroacetanilide | 40% | |

| Rice | Chloroacetanilide | 30% |

Medicinal Chemistry Applications

BCL6 Inhibition

Recent research has highlighted the potential of this compound derivatives in targeting B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in diffuse large B-cell lymphoma (DLBCL). Modifications to this compound have led to the discovery of potent inhibitors that demonstrate significant antiproliferative activity against cancer cells. For instance, CCT373566, derived from this scaffold, showed a DC50 of 0.7 nM and effective degradation of BCL6 in vivo .

Table 2: Potency of BCL6 Inhibitors Derived from Pyrimidine Compounds

Synthesis and Structural Insights

The synthesis of this compound involves several chemical transformations that enhance its efficacy as a herbicide safener and pharmaceutical agent. The compound's structure allows for various substitutions that can optimize its biological activity and reduce toxicity.

Case Study: Synthesis Optimization

A recent study detailed an innovative method for synthesizing derivatives with improved properties. The optimization process included adjusting reaction conditions to enhance yield and reduce unwanted side products, demonstrating the compound's adaptability for various applications .

Mécanisme D'action

The mechanism by which (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in nucleotide synthesis or interact with receptors in biological systems. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine: can be compared with other similar compounds, such as:

4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol

4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific combination of chloro and methylthio groups, which can influence its reactivity and biological activity.

Activité Biologique

(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is part of a larger family of pyrimidines, known for their diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings, case studies, and its pharmacological implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro group at the 4-position and a methylthio group at the 6-position of the pyrimidine ring, which are critical for its biological activity.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Nitric Oxide Synthase (NOS) : This mechanism is crucial in various physiological processes, including vasodilation and immune response modulation.

- Interaction with Protein Kinases : The compound may influence serine/threonine-protein kinases, which play significant roles in cell signaling pathways.

- Nucleophilic Substitution Reactions : The potential for nucleophilic substitution at the 2-position of the pyrimidine ring suggests a pathway for further chemical modifications that could enhance its activity.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. The compound's ability to inhibit bacterial growth has been documented in several assays, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. For instance:

- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound effectively inhibits cell proliferation in cancer cells with IC50 values comparable to established chemotherapeutics .

- Mechanisms of Action : The compound's anticancer effects are believed to stem from its ability to disrupt microtubule dynamics and induce apoptosis in cancer cells .

Anti-inflammatory Properties

Preliminary research suggests that this compound may also possess anti-inflammatory properties. This activity could be linked to its ability to modulate nitric oxide production and inflammatory cytokine release .

Case Study 1: Anticancer Efficacy

A study evaluating the efficacy of this compound in an MDA-MB-435 xenograft model showed significant tumor growth inhibition compared to control groups. The compound was administered at a dose of 75 mg/kg three times a week, leading to a statistically significant reduction in tumor size after two weeks .

Case Study 2: Antimicrobial Testing

In another study, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has high gastrointestinal absorption, making it a viable candidate for oral administration. Further research is needed to fully characterize its metabolic pathways and bioavailability.

Propriétés

IUPAC Name |

(4-chloro-6-methylsulfanylpyrimidin-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3S/c1-11-6-4(2-8)5(7)9-3-10-6/h3H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGUYPOBNBUBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=NC=N1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716976 | |

| Record name | 1-[4-Chloro-6-(methylsulfanyl)pyrimidin-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885269-49-8 | |

| Record name | 4-Chloro-6-(methylthio)-5-pyrimidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885269-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-Chloro-6-(methylsulfanyl)pyrimidin-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.